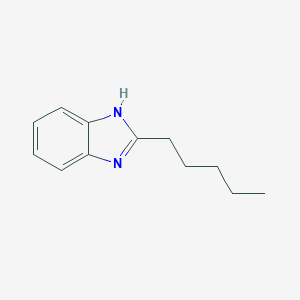

2-Pentyl-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pentyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGJENONTDCXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207231 | |

| Record name | Benzimidazole, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5851-46-7 | |

| Record name | 2-Pentyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Pentyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 2-Pentyl-1H-benzimidazole, a heterocyclic organic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a "privileged" structure, known for its presence in various biologically active compounds, including the natural vitamin B12.[1][2][3] The addition of a pentyl group at the 2-position imparts specific lipophilic characteristics that can influence its biological activity and membrane permeability.[1]

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[4] Its fundamental properties are summarized below, providing a baseline for its handling, characterization, and application in research settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂ | [4][5] |

| Molecular Weight | 188.27 g/mol | [5] |

| Exact Mass | 188.131349 g/mol | [5] |

| Melting Point | 155-156 °C | [6] |

| Boiling Point | 250 °C | [6] |

| Density (Predicted) | 1.061 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 11.99 ± 0.10 | [6] |

| Appearance | White to light yellow crystalline solid | [4] |

| Solubility | Soluble in common organic solvents | [4] |

| Storage | Sealed in dry, Room Temperature | [6] |

| CAS Registry Number | 5851-46-7 | [5][6] |

| InChI | InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14) | [5] |

| SMILES | CCCCCc1nc2ccccc2[nH]1 | [5] |

Experimental Protocols

The synthesis and characterization of 2-substituted benzimidazoles are well-established processes in organic chemistry. The most common route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8]

Synthesis of this compound (Phillips-Ladenburg Condensation)

This protocol describes a general and widely used method for synthesizing 2-alkyl-benzimidazoles.

Materials:

-

o-Phenylenediamine

-

Hexanoic acid (the carboxylic acid corresponding to the pentyl group)

-

4M Hydrochloric acid or another suitable acid catalyst (e.g., polyphosphoric acid)

-

10% Sodium hydroxide solution

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of o-phenylenediamine (1 equivalent) and hexanoic acid (1.1 equivalents) is prepared in a round-bottom flask.

-

4M HCl is added to the mixture, and the flask is fitted with a reflux condenser.

-

The reaction mixture is heated to reflux (typically around 100-150°C) for several hours (e.g., 2-4 hours), with the progress monitored by Thin-Layer Chromatography (TLC).[8]

-

After cooling to room temperature, the mixture is carefully neutralized by the slow addition of 10% sodium hydroxide solution until it is just alkaline to litmus paper.[9]

-

The resulting precipitate (crude this compound) is collected by vacuum filtration.

-

The crude product is washed with cold water to remove inorganic salts.[9]

-

Purification is achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.[10]

Caption: Synthesis workflow for this compound.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.[10][11][12]

Methodologies:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic peaks include N-H stretching (around 3430-3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), and C=N stretching (~1625 cm⁻¹).[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The spectrum would show signals for the aromatic protons (downfield, ~7.1-7.6 ppm), the N-H proton (a broad singlet, can be variable), and the aliphatic protons of the pentyl chain (upfield, ~0.9-3.0 ppm).[1][11]

-

¹³C NMR: Shows the carbon skeleton. Signals for the aromatic carbons would appear in the ~110-152 ppm range, while the carbons of the alkyl chain would be found in the ~14-40 ppm range.[1][11]

-

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (m/z ≈ 189.13).[5][11]

Caption: Workflow for purification and structural analysis.

Biological and Pharmacological Profile

The benzimidazole nucleus is a cornerstone in the development of therapeutics due to its ability to interact with various biological targets.[1][2] Derivatives have demonstrated a wide array of pharmacological activities.[2][3][13]

Key Activities of the Benzimidazole Scaffold:

-

Antimicrobial Activity: Benzimidazole derivatives, including those with alkyl substitutions, have shown potential as antibacterial and antifungal agents.[1][4] Compound 2g, an N-alkylated benzimidazole with a pentyl substitution, displayed significant inhibition against several bacterial strains.[1]

-

Antiproliferative/Anticancer Activity: The benzimidazole core is found in numerous anticancer agents.[1][3] The mechanism often involves the inhibition of tubulin polymerization, which disrupts microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis.[14] The lipophilicity introduced by groups like the pentyl chain can be crucial for membrane permeation and overall biological activity.[1]

-

Anthelmintic Activity: This is one of the most well-known applications of benzimidazoles (e.g., albendazole, mebendazole). They act by binding to the β-tubulin of parasitic worms, inhibiting microtubule formation and leading to the parasite's death.[2][14]

-

Antiviral and Other Activities: The scaffold has also been explored for antiviral (including anti-HIV), anti-inflammatory, analgesic, and antiprotozoal properties.[2][7][13]

Caption: Logical overview of benzimidazole bioactivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1H-Benzimidazole,2-pentyl-(9CI) CAS#: 5851-46-7 [amp.chemicalbook.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. researchgate.net [researchgate.net]

- 14. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

2-Pentyl-1H-benzimidazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Pentyl-1H-benzimidazole

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, tailored for researchers, scientists, and professionals in drug development. The document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The 2-substituted alkyl benzimidazoles, in particular, have demonstrated a range of biological activities. The synthesis of this compound, a member of this family, can be achieved through several pathways, most commonly involving the condensation of o-phenylenediamine with a C6 carbonyl compound. The choice of method often depends on desired yield, reaction conditions, cost, and environmental impact.

Core Synthesis Pathways

The synthesis of this compound is primarily accomplished through two major routes: the condensation of o-phenylenediamine with a carboxylic acid (hexanoic acid) or with an aldehyde (hexanal). Variations of these methods have been developed to improve yields, simplify procedures, and adopt greener chemical practices.

-

Phillips Condensation (Carboxylic Acid Route) : This is the most traditional method, involving the reaction of o-phenylenediamine with hexanoic acid. The reaction typically requires high temperatures and strongly acidic conditions to facilitate the condensation and subsequent cyclization.[1][2]

-

Aldehyde Condensation Route : This pathway involves the reaction of o-phenylenediamine with hexanal. The reaction proceeds via a Schiff base intermediate which then undergoes oxidative cyclodehydrogenation.[3] Modern variations of this method employ a range of catalysts and oxidants to achieve higher yields under milder conditions.[4][5][6]

-

Enzymatic Synthesis : A novel and environmentally friendly approach utilizes a lipase enzyme as a biocatalyst. This method allows the reaction to proceed under very mild conditions (37 °C) in hydrocarbon solvents, making it suitable for sensitive substrates.[7]

Logical Flow of Benzimidazole Synthesis

Caption: Core synthetic strategies for this compound.

Quantitative Data Summary

The following table summarizes and compares various reported methods for the synthesis of 2-alkyl-benzimidazoles, which are applicable for producing the 2-pentyl derivative.

| Method | Reactants | Catalyst / Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| Modified Aldehyde Method | o-phenylenediamine, Aliphatic Aldehyde | Sodium Hydrogen Sulfite | DMA | 100 °C | 2 h | 88.8 | [4] |

| Enzymatic Synthesis | o-phenylenediamine, Carboxylic Acid | Lipozyme® | Hydrocarbon | 37 °C | - | Good | [7] |

| Phillips Method | o-phenylenediamine, Carboxylic Acid | Strong Acid (e.g., 4N HCl) | - | Reflux | 4-6 h | 85-95 | [1][8] |

| Catalytic Aldehyde Method 1 | o-phenylenediamine, Aldehyde | NH₄Cl | CHCl₃ | Room Temp | 4 h | 75-94 | [9][10] |

| Catalytic Aldehyde Method 2 | o-phenylenediamine, Aldehyde | p-TsOH | DMF | 80 °C | 2-3 h | High | [6] |

| Microwave-Assisted | o-phenylenediamine, Carboxylic Acid | Alumina-Methanesulfonic Acid | - | Microwave | - | Good | [11] |

| Gold Nanoparticle Catalysis | o-phenylenediamine, Aldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 °C | 2 h | High | [3] |

Experimental Protocols

Detailed methodologies for the most common and effective synthesis pathways are provided below.

Protocol 1: Synthesis via Aldehyde Condensation (Modified Method)

This protocol is adapted from a method developed for 2-alkylbenzimidazoles using an aliphatic aldehyde.[4]

Workflow Diagram

Caption: Experimental workflow for the aldehyde condensation method.

Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1.0 mmol, 1.0 eq), sodium hydrogen sulfite (1.0 mmol, 1.0 eq), and N,N-dimethylacetamide (DMA) (1.0 mL).

-

Heating : Heat the mixture to 100°C with stirring.

-

Reagent Addition : In a separate vial, dissolve hexanal (1.0 mmol, 1.0 eq) in DMA (1.0 mL). Add this solution dropwise to the heated reaction mixture over a period of 10 minutes.

-

Reaction : Maintain the reaction mixture at 100°C and continue stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to below 40°C. Add a 2% aqueous solution of sodium carbonate (e.g., 2 mL) and continue stirring for approximately 2 hours.

-

Isolation : The product will precipitate as a solid. Collect the solid by suction filtration, wash it thoroughly with water, and allow it to air dry.

-

Purification : If necessary, the crude product can be further purified by flash chromatography on silica gel.

Protocol 2: Synthesis via Phillips Condensation (Carboxylic Acid Route)

This protocol describes the classical acid-catalyzed condensation of o-phenylenediamine with hexanoic acid.[8]

Methodology:

-

Reaction Setup : In a 100 mL round-bottom flask, place o-phenylenediamine (10 mmol, 1.0 eq) and hexanoic acid (12 mmol, 1.2 eq).

-

Acid Addition : Add 10 mL of 4N hydrochloric acid to the flask.

-

Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. Monitor the reaction's progress by TLC.

-

Neutralization : After completion, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow, dropwise addition of a 10% aqueous sodium carbonate solution until the pH is approximately 8-9. Perform this step in a fume hood due to effervescence.

-

Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration : Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Enzymatic Synthesis (Green Chemistry Approach)

This protocol is based on a mild, one-step enzymatic synthesis of 2-alkyl-benzimidazoles.[7]

Methodology:

-

Reaction Setup : To a solution of o-phenylenediamine and a stoichiometric excess of hexanoic acid in a hydrocarbon solvent (e.g., heptane), add the immobilized enzyme Lipozyme®.

-

Reaction : Stir the suspension at a mild temperature, typically 37 °C.

-

Monitoring : The reaction can be monitored over time by taking aliquots and analyzing them using HPLC or TLC to determine the conversion of o-phenylenediamine.

-

Isolation : Upon completion, the enzyme can be recovered by simple filtration for potential reuse.

-

Purification : The solvent is removed from the filtrate under reduced pressure. The excess hexanoic acid can be recycled. The resulting crude product can be purified using standard techniques like column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. First simple and mild synthesis of 2-alkylbenzimidazoles involving a supported enzymatic catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Pentyl-1H-benzimidazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Pentyl-1H-benzimidazole, a compound of interest for researchers, scientists, and professionals in drug development. This document presents available and predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for obtaining such data, and includes visualizations to clarify experimental workflows.

Data Presentation

The following tables summarize the available and predicted quantitative spectroscopic data for this compound. Due to the limited availability of directly published complete spectra for this specific molecule, data from closely related analogs, such as 2-ethyl-1H-benzimidazole, are used for prediction and comparison where necessary.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (Predicted) |

| ~12.2 | Singlet (broad) | 1H | N-H |

| ~7.5 - 7.6 | Multiplet | 2H | Ar-H (H-4 & H-7) |

| ~7.1 - 7.2 | Multiplet | 2H | Ar-H (H-5 & H-6) |

| ~2.9 | Triplet | 2H | α-CH₂ |

| ~1.8 | Multiplet | 2H | β-CH₂ |

| ~1.3 - 1.4 | Multiplet | 4H | γ-CH₂ & δ-CH₂ |

| ~0.9 | Triplet | 3H | -CH₃ |

Note: Predicted values are based on the analysis of related 2-alkyl-benzimidazoles. The exact chemical shifts and multiplicities may vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~155 | C=N (C-2) |

| ~143 | Aromatic C (C-7a) |

| ~135 | Aromatic C (C-3a) |

| ~122 | Aromatic CH (C-5/C-6) |

| ~115 | Aromatic CH (C-4/C-7) |

| ~30 | α-CH₂ |

| ~29 | β-CH₂ |

| ~28 | γ-CH₂ |

| ~22 | δ-CH₂ |

| ~14 | -CH₃ |

Note: Predicted values are based on the analysis of related 2-alkyl-benzimidazoles.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment (Predicted) |

| ~3400 - 3000 | Broad | N-H stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2955, 2870 | Strong | Aliphatic C-H stretching |

| ~1625 | Medium | C=N stretching |

| ~1450, 1400 | Medium-Strong | Aromatic C=C stretching |

| ~1270 | Medium | C-N stretching |

| ~740 | Strong | Aromatic C-H bending (ortho-disubstituted) |

Note: Predicted values are based on characteristic absorption bands for benzimidazole derivatives.

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is available through public databases.[1]

| m/z | Relative Intensity | Assignment |

| 188.1 | High | [M]⁺ (Molecular Ion) |

| 131.1 | High | [M - C₄H₉]⁺ |

Note: The fragmentation pattern is consistent with the loss of the butyl radical from the pentyl side chain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound and its analogs.

1. Synthesis of this compound

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.

-

Materials: o-phenylenediamine, hexanoic acid, 4M hydrochloric acid.

-

Procedure:

-

A mixture of o-phenylenediamine (1.08 g, 10 mmol) and hexanoic acid (1.28 g, 11 mmol) is prepared.

-

4M Hydrochloric acid (15 mL) is added to the mixture.

-

The reaction mixture is heated under reflux for a specified period, typically several hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as ammonium hydroxide or sodium bicarbonate, until a precipitate is formed.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse width, acquisition time, and relaxation delay are used.

-

¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation: For solid samples, a small amount of the purified compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.

4. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Data Acquisition: The sample is introduced into the ion source (e.g., electron ionization - EI), where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

The Biological Profile of 2-Pentyl-1H-benzimidazole: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Its unique bicyclic structure, consisting of fused benzene and imidazole rings, allows for versatile interactions with various biological targets. This technical guide focuses on the biological activity of a specific derivative, 2-Pentyl-1H-benzimidazole, providing a comprehensive resource for researchers engaged in drug discovery and development. While direct and extensive research on this particular molecule is limited, this document synthesizes available data on closely related 2-alkyl-benzimidazoles and established structure-activity relationships (SAR) to project its potential therapeutic applications and guide future research. The lipophilic nature of the pentyl group is anticipated to enhance membrane permeability, a critical factor for bioavailability and efficacy.

Postulated Biological Activities and Rationale

Based on the broader understanding of the benzimidazole class and the influence of alkyl substitutions at the C2 position, this compound is predicted to exhibit several key biological activities:

-

Antimicrobial Activity: Benzimidazole derivatives are well-documented as potent antimicrobial agents. The mechanism often involves the inhibition of essential cellular processes in microorganisms. The pentyl group's lipophilicity may facilitate the compound's entry into bacterial and fungal cells, potentially enhancing its efficacy.

-

Anticancer Activity: Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. Compounds with hydrophobic moieties, including pentyl substitutions, have demonstrated notable antiproliferative effects. This is often attributed to improved membrane permeation, allowing the molecule to reach intracellular targets.[1]

-

Anthelmintic Activity: The benzimidazole class is renowned for its anthelmintic properties, primarily by inhibiting the polymerization of tubulin in parasites. The structural features of 2-alkyl-benzimidazoles are consistent with this mechanism of action.

Quantitative Data Summary

Direct quantitative biological data for this compound is not extensively available in the public domain. However, data from closely related N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives provide valuable insights into the potential potency. The following table summarizes representative data for analogous compounds to guide initial experimental design.

| Compound Class | Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |

| N-alkylated-2-(p-methoxyphenyl)-1H-benzimidazole (with pentyl group) | Anticancer | MDA-MB-231 (Human Breast Cancer) | IC50 | Not specified, but noted as highly effective | [1] |

| N-alkylated-2-(p-methoxyphenyl)-1H-benzimidazole (Heptyl analog) | Antibacterial | Streptococcus faecalis | MIC | 8 µg/mL | [1] |

| Staphylococcus aureus | MIC | 4 µg/mL | [1] | ||

| Methicillin-resistant S. aureus | MIC | 4 µg/mL | [1] | ||

| Antifungal | Candida albicans | MIC | 64 µg/mL | [1] | |

| Aspergillus niger | MIC | 64 µg/mL | [1] |

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of 2-alkyl-benzimidazoles, which can be readily adapted for this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with a carboxylic acid.

Materials:

-

o-Phenylenediamine

-

Hexanoic acid (to yield the 2-pentyl group)

-

4N Hydrochloric acid or Polyphosphoric acid (PPA) as a condensing agent

-

Sodium bicarbonate or Ammonium hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of o-phenylenediamine (1 equivalent) and hexanoic acid (1.1 equivalents) is prepared.

-

A condensing agent, such as 4N HCl or PPA, is added to the mixture.

-

The reaction mixture is heated under reflux for 3-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and carefully poured into ice-cold water.

-

The acidic solution is neutralized by the slow addition of a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

-

Synthesized this compound

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antibiotics/antifungals (positive controls)

-

Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)

-

Incubator

Procedure:

-

A stock solution of this compound is prepared in DMSO.

-

Serial two-fold dilutions of the compound are prepared in the appropriate broth medium in the wells of a 96-well plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

Positive control wells (containing a known antibiotic/antifungal) and negative control wells (containing only the medium and inoculum) are included.

-

The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO2 incubator.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Control wells (cells with medium and DMSO) and blank wells (medium only) are included.

-

The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

The following diagrams illustrate the general synthesis workflow and a conceptual signaling pathway that could be targeted by benzimidazole derivatives.

Caption: General workflow for the synthesis of this compound.

Caption: Conceptual signaling pathway potentially inhibited by this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Pentyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyl-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole class of molecules. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its known molecular targets and the associated cellular and biochemical consequences. The information presented herein is intended to support further research and drug development efforts centered on this and related compounds.

Core Mechanism of Action 1: Inhibition of Cytochrome P450 Enzymes

The primary established mechanism of action for this compound is the inhibition of specific cytochrome P450 (CYP) enzymes. It has been identified as a micromolar level inhibitor of Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 2B1 (CYP2B1).

Cytochrome P450 Enzymes: A Brief Overview

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs, toxins, and carcinogens.[1] Inhibition of these enzymes can have significant physiological consequences, altering the pharmacokinetics of co-administered drugs and affecting the bioactivation or detoxification of various substances.[2]

Role of CYP1A1 and CYP2B1

-

CYP1A1: This enzyme is primarily found in extrahepatic tissues and is involved in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) found in cigarette smoke and pollutants.[3][4] Inhibition of CYP1A1 is a strategy explored for cancer chemoprevention.[4]

-

CYP2B1: This is a member of the CYP2B subfamily, which is known to metabolize a variety of drugs and environmental chemicals.[5] The substrate specificity of CYP2B enzymes can vary significantly across species.[5]

Consequences of Inhibition by this compound

By inhibiting CYP1A1 and CYP2B1, this compound can modulate the metabolic pathways of substrates for these enzymes. This can lead to:

-

Reduced activation of procarcinogens: Inhibition of CYP1A1 can prevent the conversion of certain environmental toxins into their active, carcinogenic forms.[3]

-

Altered drug metabolism: Co-administration of this compound with drugs metabolized by CYP1A1 or CYP2B1 could lead to drug-drug interactions, potentially increasing the toxicity or reducing the efficacy of the co-administered drug.[2]

Quantitative Data: CYP450 Inhibition

| Molecular Target | Reported Activity | IC50 (µM) | Reference |

| Cytochrome P450 1A1 (CYP1A1) | Inhibition | Data not available | - |

| Cytochrome P450 2B1 (CYP2B1) | Inhibition | Data not available | - |

Experimental Protocol: In Vitro CYP450 Inhibition Assay (Representative)

This protocol describes a common method for determining the inhibitory potential of a compound against CYP enzymes using human liver microsomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CYP1A1 and CYP2B1.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound (test compound)

-

CYP1A1 and CYP2B1 specific substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6 - human ortholog of rat CYP2B1)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound, substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Prepare the HLM suspension in potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension, buffer, and varying concentrations of this compound.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 15-30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the substrate-specific metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Signaling Pathway and Workflow Diagrams

CYP1A1/CYP2B1 metabolic activation pathway and its inhibition.

References

- 1. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP1A1 - Wikipedia [en.wikipedia.org]

- 4. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

The Unseen History and Therapeutic Potential of 2-Pentyl-1H-benzimidazole: A Technical Guide

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This bicyclic heterocyclic system, consisting of a fusion between benzene and imidazole rings, is a key pharmacophore in numerous FDA-approved drugs. While the parent benzimidazole was first synthesized in the 19th century, its therapeutic significance wasn't fully appreciated until the 20th century with the discovery of its derivatives' broad-spectrum biological activities. This guide focuses on a specific, yet representative, member of this class: 2-Pentyl-1H-benzimidazole. Although a singular "discovery" of this compound is not documented, its existence is the result of systematic structure-activity relationship (SAR) studies on 2-substituted benzimidazoles. This document provides an in-depth look at its synthesis, potential biological activities, and mechanism of action, tailored for researchers and professionals in drug development.

Historical Context: The Rise of a Privileged Scaffold

The journey of benzimidazoles in science began with the initial synthesis of the core ring system. However, the true potential of this class of compounds was unlocked through extensive research into its derivatives. A significant milestone was the development of anthelmintic benzimidazoles like Thiabendazole in the 1960s, which revolutionized the treatment of parasitic worm infections in both humans and animals.[1][2] This spurred further investigation into how modifications of the benzimidazole core, particularly at the 2-position, could influence biological activity. The synthesis of 2-alkyl derivatives, such as this compound, was a logical progression in these efforts to modulate the lipophilicity and steric properties of the molecule to enhance its therapeutic index and spectrum of activity.

Synthesis and Characterization

The primary and most common method for synthesizing this compound is the condensation reaction of o-phenylenediamine with a five-carbon chain precursor, typically hexanoic acid or hexanal. The Phillips-Ladenburg synthesis, which utilizes a carboxylic acid, is a robust and widely adopted method.[3]

Experimental Protocols

Method 1: Condensation with Hexanoic Acid

This protocol is a representative example of the Phillips-Ladenburg synthesis adapted for this compound.

Materials:

-

o-Phenylenediamine

-

Hexanoic acid

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

-

Sodium bicarbonate solution (saturated)

-

Ethanol

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and hexanoic acid (1.1 equivalents) is prepared.

-

Polyphosphoric acid (PPA) is added as a condensing agent and solvent. Alternatively, the reaction can be refluxed in 4M hydrochloric acid.

-

The mixture is heated at 120-140°C for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice water.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.

-

The crude product is collected by vacuum filtration and washed thoroughly with water.

-

Purification is achieved by recrystallization from an appropriate solvent system, such as ethanol/water, or by column chromatography on silica gel using an ethyl acetate/n-hexane gradient.[4]

Method 2: Condensation with Hexanal followed by Oxidation

This method involves the reaction with an aldehyde, followed by an oxidative cyclization.

Materials:

-

o-Phenylenediamine

-

Hexanal

-

Ethanol

-

An oxidizing agent (e.g., sodium metabisulfite, air, hydrogen peroxide)

Procedure:

-

o-Phenylenediamine (1.0 mmol) and hexanal (1.2 mmol) are dissolved in ethanol (3 mL) in a round-bottom flask.[4]

-

An oxidizing agent is introduced. If using air or oxygen, the reaction mixture is stirred at room temperature under an open oxygen atmosphere.[4]

-

The reaction is stirred until completion, as monitored by TLC.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography, typically with an ethyl acetate and n-hexane solvent mixture, to yield the pure this compound.[4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 188.27 g/mol |

| Melting Point | 155-156 °C |

| logP | 3.9471 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 20.52 Ų |

Data sourced from Chemdiv.[5]

Visualization of Synthetic Workflow

Biological Activity and Therapeutic Potential

The benzimidazole core is associated with a wide range of pharmacological activities, including anthelmintic, antifungal, antiviral, anticancer, and antimicrobial effects.[6] The lipophilic pentyl group at the 2-position of this compound suggests good membrane permeability, a desirable trait for drug candidates.[7]

Quantitative Data on Structurally Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for N-alkylated-2-phenyl-1H-benzimidazole derivatives with a pentyl group, as reported in the aforementioned study. It is important to note that this data is for related compounds and not for this compound itself.

| Compound ID (from source) | Target Organism | MIC (μg/mL) |

| 1e | Streptococcus faecalis | 16 |

| 1e | Staphylococcus aureus | 16 |

| 1e | Methicillin-resistant S. aureus | 16 |

| 2g | Streptococcus faecalis | 8 |

| 2g | Staphylococcus aureus | 4 |

| 2g | Methicillin-resistant S. aureus | 4 |

| 1b, 1c, 2e, 2g | Candida albicans | 64 |

| 1b, 1c, 2e, 2g | Aspergillus niger | 64 |

Data extracted from a 2023 study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives.[7]

These findings indicate that the inclusion of a pentyl group in the benzimidazole scaffold is compatible with potent antimicrobial activity.[7]

Mechanism of Action: Targeting the Cytoskeleton

The most well-established mechanism of action for anthelmintic and antifungal benzimidazoles is the inhibition of microtubule polymerization. These compounds bind with high affinity to the β-tubulin subunit of the parasite or fungus, preventing its polymerization with α-tubulin to form microtubules. This disruption of the microtubule cytoskeleton has several downstream effects that are detrimental to the cell, including:

-

Inhibition of cell division: Microtubules are essential for the formation of the mitotic spindle.

-

Impaired cellular transport: Microtubules serve as tracks for the intracellular transport of organelles and vesicles.

-

Reduced nutrient absorption: In intestinal parasites, the disruption of microtubular structures impairs their ability to absorb nutrients.

This mechanism is highly selective for parasitic and fungal tubulin over mammalian tubulin, which accounts for the favorable safety profile of many benzimidazole drugs.

Signaling Pathway Diagram

References

- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 1H-Benzimidazole,2-pentyl-(9CI) CAS#: 5851-46-7 [amp.chemicalbook.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Solubility Profile of 2-Pentyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Pentyl-1H-benzimidazole is a substituted benzimidazole derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides an overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for determining its thermodynamic solubility, and presents a visual workflow to guide researchers in this process. While specific quantitative solubility data for this compound in a range of solvents is not extensively available in public literature, this guide offers a framework for its empirical determination and provides context based on the solubility of related benzimidazole compounds.

Introduction to this compound and its Solubility

This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole core is a prevalent scaffold in numerous pharmaceuticals. The physicochemical properties of this compound, including its solubility, are influenced by the presence of the pentyl group, which increases its lipophilicity compared to the parent benzimidazole.

General solubility information suggests that this compound is a white to light yellow crystalline solid.[1] It is stated to have a degree of solubility in common organic solvents.[1] The broader family of benzimidazoles is generally more soluble in polar solvents.[2] For instance, the parent compound, benzimidazole, is freely soluble in alcohol and sparingly soluble in ether, while being practically insoluble in benzene and petroleum ether.[3] The introduction of non-polar substituents, such as an alkyl chain, tends to increase solubility in non-polar solvents.[2] Conversely, polar groups enhance solubility in polar solvents.[2]

Given the presence of the non-polar pentyl group, it is anticipated that this compound will exhibit favorable solubility in a range of organic solvents, particularly those with moderate to low polarity. However, empirical determination is necessary to establish a quantitative solubility profile.

Quantitative Solubility Data

As of the date of this guide, a comprehensive, publicly available dataset detailing the quantitative solubility of this compound in various organic solvents at different temperatures is not available. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | 25 | Shake-Flask Method | ||

| e.g., Methanol | 25 | Shake-Flask Method | ||

| e.g., Acetone | 25 | Shake-Flask Method | ||

| e.g., Dichloromethane | 25 | Shake-Flask Method | ||

| e.g., Toluene | 25 | Shake-Flask Method | ||

| e.g., n-Hexane | 25 | Shake-Flask Method | ||

| e.g., Water | 25 | Shake-Flask Method | ||

| e.g., Phosphate Buffer (pH 7.4) | 25 | Shake-Flask Method |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium or thermodynamic solubility of a compound in a given solvent.[4][5] This method involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Mobile phase for HPLC

-

HPLC column (e.g., C8 or C18)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. The system is considered to be at equilibrium when the concentration of the solute in solution does not change over time.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop and validate an HPLC method for the quantification of this compound. A versatile HPLC method for benzimidazole derivatives can be achieved using a C8 column with a gradient mobile phase of acidified water and acetonitrile, with UV detection.[6][7]

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the thermodynamic solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Alkyl-1H-Benzimidazoles, with a Focus on a 2-n-Butyl Derivative as a Surrogate for 2-Pentyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities. The three-dimensional arrangement of these molecules in the solid state, as determined by single-crystal X-ray diffraction, provides crucial insights into their structure-activity relationships, polymorphism, and material properties. This technical guide focuses on the crystal structure analysis of 2-alkyl-1H-benzimidazoles. Due to the absence of publicly available crystallographic data for 2-pentyl-1H-benzimidazole, this report utilizes the closely related structure of 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole as a representative example to illustrate the key structural features and analytical methodologies. The structural similarity of the n-butyl group to the pentyl group makes this compound a valuable surrogate for understanding the solid-state conformation of this compound.

Data Presentation

The crystallographic data for 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole provides a foundation for understanding the geometry and packing of 2-alkyl-benzimidazoles.

Table 1: Crystal Data and Structure Refinement for 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole

| Parameter | Value |

| Empirical Formula | C₁₈H₁₉ClN₂O₂S |

| Formula Weight | 378.87 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.453(2) Å |

| b | 16.993(4) Å |

| c | 10.589(2) Å |

| α | 90° |

| β | 98.45(3)° |

| γ | 90° |

| Volume | 1859.3(7) ų |

| Z | 4 |

| Calculated Density | 1.352 Mg/m³ |

| Absorption Coefficient | 0.339 mm⁻¹ |

| F(000) | 800 |

| Data Collection and Refinement | |

| Theta range for data collection | 2.53 to 27.10° |

| Reflections collected | 10641 |

| Independent reflections | 4048 [R(int) = 0.041] |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R₁ = 0.054, wR₂ = 0.139 |

| R indices (all data) | R₁ = 0.088, wR₂ = 0.158 |

Table 2: Selected Bond Lengths and Angles for 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole

| Bond | Length (Å) | Angle | Degrees (°) |

| S(1)-O(1) | 1.427(2) | O(1)-S(1)-O(2) | 120.1(1) |

| S(1)-O(2) | 1.430(2) | O(1)-S(1)-N(1) | 107.5(1) |

| S(1)-N(1) | 1.681(2) | O(2)-S(1)-N(1) | 107.4(1) |

| N(1)-C(2) | 1.378(3) | C(2)-N(1)-C(7a) | 109.1(2) |

| N(3)-C(2) | 1.314(3) | C(2)-N(3)-C(3a) | 105.7(2) |

| C(2)-C(8) | 1.488(4) | N(1)-C(2)-N(3) | 115.1(2) |

| C(8)-C(9) | 1.522(4) | N(1)-C(2)-C(8) | 119.5(2) |

| C(9)-C(10) | 1.516(4) | N(3)-C(2)-C(8) | 125.4(2) |

| C(10)-C(11) | 1.517(5) | C(2)-C(8)-C(9) | 112.5(2) |

Experimental Protocols

The determination of the crystal structure of 2-alkyl-benzimidazole derivatives involves a series of well-defined experimental procedures.

1. Synthesis and Crystallization

The synthesis of 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole is achieved through the reaction of 2-n-butyl-5-chloro-1H-benzimidazole with 4-methylbenzenesulfonyl chloride. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the purified compound.

2. X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature, often 100 K or 293 K, to minimize thermal vibrations. The diffractometer uses a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction patterns are collected at different orientations.

3. Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data using a least-squares method. In this process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualization

Experimental Workflow for Crystal Structure Determination

Logical Relationship of Crystallographic Data

While the specific crystal structure of this compound remains to be experimentally determined, the analysis of the closely related 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole provides significant insights into the expected solid-state conformation and packing of 2-alkyl-benzimidazoles. The methodologies and data presented here serve as a comprehensive guide for researchers in the field, highlighting the critical role of X-ray crystallography in understanding the structural underpinnings of these important molecules. Further research to obtain the crystal structure of this compound is warranted to provide a more precise understanding of the impact of the alkyl chain length on the supramolecular assembly.

Unveiling the Therapeutic Potential of 2-Pentyl-1H-benzimidazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its structural resemblance to endogenous purines allows for interaction with various biopolymers, leading to diverse pharmacological effects. Among the myriad of benzimidazole derivatives, 2-Pentyl-1H-benzimidazole emerges as a compound of interest due to the influence of its alkyl substitution on lipophilicity, a critical factor for membrane permeation and biological activity. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon data from closely related analogs to elucidate its promise in anticancer, antimicrobial, and anti-inflammatory applications. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates its potential based on the well-established structure-activity relationships of the 2-substituted benzimidazole class. One notable finding indicates that this compound is a micromolar inhibitor of Cytochrome P450 1A1 and 2B1 and exhibits activity against Fusarium verticillioides[1].

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound can be inferred from the activities of structurally similar benzimidazole derivatives. The pentyl group at the C-2 position is expected to enhance the compound's lipophilicity, which can play a vital role in its biological activity by facilitating passage through cellular membranes.

Anticancer Activity

Benzimidazole derivatives are a well-established class of anticancer agents, and this compound is predicted to share this potential.[2][3][4] The proposed mechanisms of action for benzimidazole-based anticancer compounds are multifaceted and include:

-

Disruption of Microtubule Polymerization: Many benzimidazole compounds interfere with the formation and dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5]

-

Inhibition of Key Signaling Pathways: Benzimidazole derivatives have been shown to inhibit various kinases and enzymes crucial for cancer cell proliferation and survival, such as Aurora kinases and EGFR/HER2 kinases.[2]

-

Induction of Apoptosis: By modulating various cellular pathways, these compounds can trigger programmed cell death in cancer cells.

Quantitative Data on Anticancer Activity of 2-Substituted Benzimidazole Derivatives

Due to the absence of specific data for this compound, the following table summarizes the cytotoxic activity of representative 2-alkyl and 2-aryl benzimidazole derivatives against various cancer cell lines. This data serves as a reference for the potential potency of this compound.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | RAW 264.7 (Macrophage) | NO Production | 0.86 | [6] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | RAW 264.7 (Macrophage) | TNF-α Production | 1.87 | [6] |

| 1-benzyl-2-(3-pyridinyl)-benzimidazole (6k) | A549 (Lung) | MTT | 3.22 | [7] |

| 1-benzyl-2-(3-pyridinyl)-benzimidazole (6j) | MCF-7 (Breast) | MTT | 2.55 | [7] |

| 2-phenylbenzimidazole derivative 38 | A549 (Lung) | MTT | 4.47 µg/mL | [8] |

| 2-phenylbenzimidazole derivative 38 | MDA-MB-231 (Breast) | MTT | 4.68 µg/mL | [8] |

| 2-phenylbenzimidazole derivative 38 | PC3 (Prostate) | MTT | 5.50 µg/mL | [8] |

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[9][10] The lipophilic nature of this compound is anticipated to contribute to its efficacy by enabling it to penetrate the microbial cell wall and membrane.

-

Antibacterial Activity: Benzimidazoles can inhibit bacterial growth by interfering with essential cellular processes.[11] They have shown activity against both Gram-positive and Gram-negative bacteria.

-

Antifungal Activity: The antifungal mechanism of some benzimidazoles involves the inhibition of microtubule synthesis, which is vital for fungal cell division.[12]

Quantitative Data on Antimicrobial Activity of 2-Substituted Benzimidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-substituted benzimidazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| N-alkylated-2-(phenyl)-1H-benzimidazole (2g) | Streptococcus faecalis | 8 | [13] |

| N-alkylated-2-(phenyl)-1H-benzimidazole (2g) | Staphylococcus aureus | 4 | [13] |

| N-alkylated-2-(phenyl)-1H-benzimidazole (2g) | MRSA | 4 | [13] |

| N-alkylated-2-(phenyl)-1H-benzimidazole (1b, 1c, 2e, 2g) | Candida albicans | 64 | [13] |

| N-alkylated-2-(phenyl)-1H-benzimidazole (1b, 1c, 2e, 2g) | Aspergillus niger | 64 | [13] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [14] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | [14] |

Anti-inflammatory Activity

Benzimidazole derivatives are known to possess significant anti-inflammatory properties.[15][16][17] The mechanisms underlying this activity often involve the inhibition of key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: Many benzimidazoles act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[15]

-

Lipoxygenase (LOX) Inhibition: Inhibition of 5-lipoxygenase (5-LOX) is another mechanism by which benzimidazoles can exert their anti-inflammatory effects, by blocking the production of leukotrienes.[18]

Quantitative Data on Anti-inflammatory Activity of 2-Substituted Benzimidazole Derivatives

The table below summarizes the inhibitory activity of representative benzimidazole derivatives against key inflammatory enzymes.

| Compound/Derivative | Target | Assay | IC50 (µM) | Reference |

| Benzimidazole-thiazole hybrid 15b | COX-2 | In vitro | 0.045 | [6] |

| Benzimidazole-thiazole hybrid 15b | 15-LOX | In vitro | 1.67 | [6] |

| Morpholine-substituted benzimidazole | COX-2 | In vitro | 8.00 | [17] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | NO Production (LPS-stimulated RAW 264.7) | In vitro | 0.86 | [6] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | TNF-α Production (LPS-stimulated RAW 264.7) | In vitro | 1.87 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential.

Synthesis of this compound

Principle: The synthesis is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid (hexanoic acid in this case) or its derivative, often under acidic conditions and heat.

Materials:

-

o-phenylenediamine

-

Hexanoic acid

-

4N Hydrochloric acid

-

Sodium hydroxide solution

-

Ethanol

-

Activated charcoal

Procedure:

-

A mixture of o-phenylenediamine and hexanoic acid is heated in 4N hydrochloric acid.

-

The reaction mixture is refluxed for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled, and the pH is adjusted to be neutral or slightly basic with a sodium hydroxide solution to precipitate the crude product.

-

The precipitate is filtered, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, with the addition of activated charcoal for decolorization, yields the purified this compound.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (prepared by serial dilution) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

96-well microtiter plates

-

Standardized microbial inoculum

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory activity of a compound is assessed by its ability to reduce this paw swelling.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

This compound

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Administer this compound or the positive control to the rats orally or intraperitoneally.

-

After a set period (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (carrageenan only).

In Vitro COX Inhibition Assay

Principle: The activity of COX enzymes can be measured by monitoring the oxygen consumption during the conversion of arachidonic acid to PGG2 or by quantifying the production of prostaglandins (e.g., PGE2) using an ELISA kit.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer

-

Detection system (e.g., oxygen electrode or ELISA kit)

Procedure (using ELISA):

-

Pre-incubate the COX enzyme with different concentrations of this compound or a control inhibitor.

-

Initiate the reaction by adding arachidonic acid.

-

After a specific incubation time, stop the reaction.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition and determine the IC50 value.

Visualizations

Caption: Potential anticancer signaling pathways of this compound.

Caption: Experimental workflow for determining the MIC of this compound.

Caption: Inhibition of inflammatory pathways by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related benzimidazole derivatives, it is poised to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The presence of the 2-pentyl group is likely to enhance its lipophilicity, potentially leading to improved cellular uptake and biological efficacy. Further dedicated studies are warranted to fully elucidate the specific therapeutic targets and quantitative activity of this compound, which will be crucial for its journey from a promising molecule to a potential clinical candidate. This guide provides a foundational framework for researchers to design and execute these critical next steps in the drug discovery and development process.

References

- 1. 2-Pentyl-1H-benzo[d]imidazole_TargetMol [targetmol.com]

- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

Navigating the Preliminary In Vitro Landscape of 2-Pentyl-1H-benzimidazole: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the preliminary in vitro studies concerning 2-Pentyl-1H-benzimidazole and its closely related analogues for researchers, scientists, and drug development professionals. While direct and extensive research on this compound is limited, this document synthesizes the available data on 2-alkyl-substituted benzimidazoles, providing a foundational understanding of their potential biological activities and the methodologies for their evaluation.

Introduction: The Therapeutic Potential of 2-Alkyl-1H-benzimidazoles

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the compound's biological efficacy. The introduction of an alkyl chain, such as a pentyl group, can significantly influence the lipophilicity and, consequently, the membrane permeability and target interaction of the molecule.

Studies have suggested that benzimidazole derivatives with hydrophobic moieties, including pentyl substitutions, are effective as anticancer agents.[1] This guide will delve into the reported in vitro activities, the experimental designs used to assess them, and the potential mechanisms of action.

In Vitro Biological Activities of 2-Alkyl-Benzimidazoles